molecular formula C15H23ClN2O B2553887 N-(1-methyl-4-piperidinyl)-N-phenyl-propanamide,monohydrochloride CAS No. 24775-71-1

N-(1-methyl-4-piperidinyl)-N-phenyl-propanamide,monohydrochloride

Cat. No.: B2553887
CAS No.: 24775-71-1
M. Wt: 282.81 g/mol
InChI Key: AQMNGBNNAZOHPI-UHFFFAOYSA-N
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Description

N-methyl Norfentanyl (hydrochloride) is an analytical reference material that is structurally similar to known opioids. It is primarily used in research and forensic applications due to its structural similarity to fentanyl and its analogues .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl Norfentanyl (hydrochloride) is synthesized through a series of chemical reactions involving the modification of the fentanyl structure. The synthesis typically involves the N-methylation of norfentanyl, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, methanol, and phosphate-buffered saline (PBS) at pH 7.2 .

Industrial Production Methods

Industrial production methods for N-methyl Norfentanyl (hydrochloride) are not well-documented in the public domain. it is likely that the production involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

N-methyl Norfentanyl (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dealkylated products .

Scientific Research Applications

N-methyl Norfentanyl (hydrochloride) is used in various scientific research applications, including:

Mechanism of Action

N-methyl Norfentanyl (hydrochloride) exerts its effects through its structural similarity to fentanyl. Fentanyl and its analogues act on the central nervous system by binding to opioid receptors, particularly the mu-opioid receptor. This binding results in the inhibition of neurotransmitter release, leading to analgesic and sedative effects . The molecular targets and pathways involved include the G-protein coupled receptor signaling pathway and the inhibition of adenylate cyclase activity .

Comparison with Similar Compounds

N-methyl Norfentanyl (hydrochloride) is similar to other fentanyl analogues, such as:

Uniqueness

N-methyl Norfentanyl (hydrochloride) is unique due to its specific structural modifications, which influence its pharmacokinetic and pharmacodynamic properties. These modifications can affect its potency, duration of action, and metabolic pathways, making it a valuable reference material for research and forensic applications .

Properties

IUPAC Name

N-(1-methylpiperidin-4-yl)-N-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.ClH/c1-3-15(18)17(13-7-5-4-6-8-13)14-9-11-16(2)12-10-14;/h4-8,14H,3,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMNGBNNAZOHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CCN(CC1)C)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101037130
Record name N-Methyl norfentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24775-71-1
Record name N-Methyl norfentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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